molecular formula C15H16BNO3 B1386731 (4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid CAS No. 913835-38-8

(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid

Cat. No. B1386731
M. Wt: 269.11 g/mol
InChI Key: IOBVTQYGKMKSSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of “(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid” is C15H16BNO3 . Its molecular weight is 269.11 g/mol . The InChI string representation of its structure is InChI=1S/C15H16BNO3/c1-10-3-4-11 (2)14 (9-10)17-15 (18)12-5-7-13 (8-6-12)16 (19)20/h3-9,19-20H,1-2H3, (H,17,18) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid” include a molecular weight of 269.11 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . Its rotatable bond count is 3 . The exact mass and monoisotopic mass are 269.1223235 g/mol . The topological polar surface area is 69.6 Ų .

Safety And Hazards

The safety information for “(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid” includes hazard statements H302-H315-H319-H332 . The precautionary statements are P261-P264-P280-P301+P31 .

Future Directions

The interest for boron-containing compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO3/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(7-5-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBVTQYGKMKSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657061
Record name {4-[(2,4-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid

CAS RN

913835-38-8
Record name B-[4-[[(2,4-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,4-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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